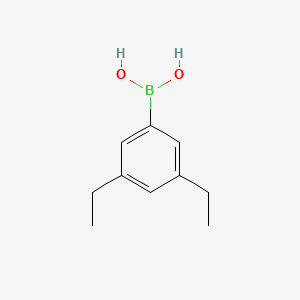
(3,5-Diethylphenyl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Diethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3,5-diethylphenyl ring. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,5-Diethylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale hydroboration or electrophilic trapping techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Diethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid to a borate ester or boronic anhydride.
Reduction: Reduces the boronic acid to a borane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically uses hydrogen peroxide or other oxidizing agents.
Reduction: Often employs lithium aluminum hydride or similar reducing agents.
Substitution: Utilizes various nucleophiles under mild conditions.
Major Products:
Oxidation: Produces borate esters or anhydrides.
Reduction: Yields boranes.
Substitution: Results in substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3,5-Diethylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,5-Diethylphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations and biological interactions . In Suzuki-Miyaura cross-coupling, the boronic acid undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
- (3,5-Dimethylphenyl)boronic acid
- (3,5-Diphenylphenyl)boronic acid
- (3,5-Di-tert-butylphenyl)boronic acid
Comparison: (3,5-Diethylphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and stability. Compared to (3,5-Dimethylphenyl)boronic acid, the diethyl substitution provides different steric and electronic properties, affecting its behavior in chemical reactions . Similarly, (3,5-Diphenylphenyl)boronic acid and (3,5-Di-tert-butylphenyl)boronic acid have distinct characteristics due to their larger substituents .
Propiedades
Fórmula molecular |
C10H15BO2 |
|---|---|
Peso molecular |
178.04 g/mol |
Nombre IUPAC |
(3,5-diethylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
Clave InChI |
MKLPRIKMGJFQPF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)CC)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


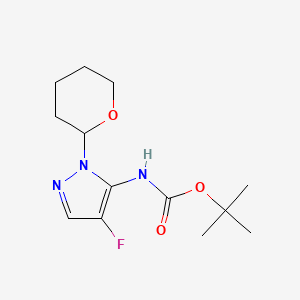
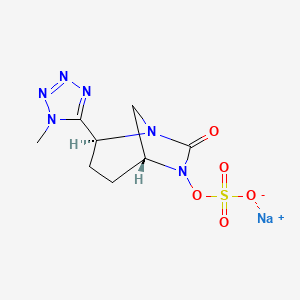

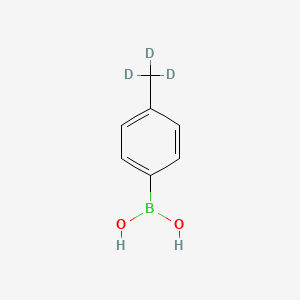

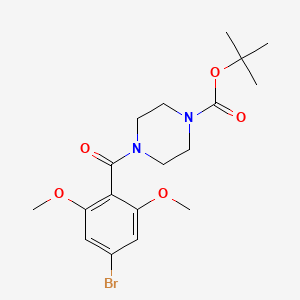
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
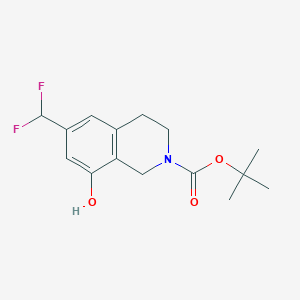

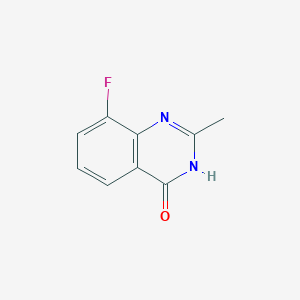
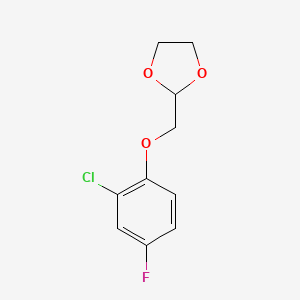

![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
